molecular formula C8H13NO3S B12125734 2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid

2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid

Cat. No.: B12125734
M. Wt: 203.26 g/mol
InChI Key: LQYBVMDRMWOFIH-UHFFFAOYSA-N
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Description

2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid is an organic compound characterized by the presence of a cyclopropylcarbamoyl group attached to an ethyl chain, which is further linked to a sulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid typically involves multiple steps:

    Formation of the Cyclopropylcarbamoyl Intermediate: This step involves the reaction of cyclopropylamine with an appropriate acylating agent, such as acetic anhydride, to form the cyclopropylcarbamoyl intermediate.

    Thioether Formation: The intermediate is then reacted with an ethylthio compound under basic conditions to form the thioether linkage.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Esters.

Scientific Research Applications

2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the cyclopropylcarbamoyl moiety may interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropylcarbamoyl group provides rigidity and hydrophobicity, while the sulfanyl group offers potential for covalent interactions with biological targets.

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

2-[1-(cyclopropylamino)-1-oxopropan-2-yl]sulfanylacetic acid

InChI

InChI=1S/C8H13NO3S/c1-5(13-4-7(10)11)8(12)9-6-2-3-6/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)

InChI Key

LQYBVMDRMWOFIH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CC1)SCC(=O)O

Origin of Product

United States

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